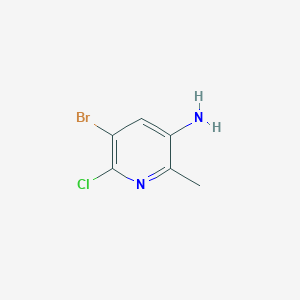
5-Bromo-6-chloro-2-methylpyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-6-chloro-2-methylpyridin-3-amine involves palladium-catalyzed Suzuki cross-coupling reactions. This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . An improved synthesis method has also been reported .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-2-methylpyridin-3-amine can be represented by the InChI code: 1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 . Further analysis of the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-6-chloro-2-methylpyridin-3-amine are primarily Suzuki cross-coupling reactions. These reactions are facilitated by palladium catalysis and involve the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-2-methylpyridin-3-amine is a solid substance with a molecular weight of 221.48 . It has a melting point of 163-164 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine has been explored. Researchers have employed palladium-catalyzed Suzuki cross-coupling reactions to produce compounds like 5-aryl-2-methylpyridin-3-amine. These derivatives exhibit potential as chiral dopants for liquid crystals .
Chemoselective Amination Processes
5-Bromo-2-chloro-4-methylpyridin-3-amine and structurally related compounds play a crucial role in chemoselective amination processes. These reactions are valuable in synthetic chemistry for creating specific nitrogen-containing compounds.
Cholinergic Drug Synthesis
The compound serves as an important intermediate for the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases, making this application particularly relevant .
Biological Activities and Biofilm Inhibition
Researchers have investigated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of pyridine derivatives derived from 5-bromo-2-methylpyridin-3-amine. These studies provide insights into potential therapeutic applications .
Materials Science and Liquid Crystals
As mentioned earlier, some of the synthesized pyridine derivatives may serve as chiral dopants for liquid crystals. Understanding their electronic properties and reactivity is essential for materials science applications .
Organic Synthesis and Functionalization
Beyond the specific applications mentioned, 5-bromo-2-methylpyridin-3-amine can be used as a versatile building block in organic synthesis. Its functional groups allow for further modification and diversification of chemical structures .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used as a reagent in such reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The palladium catalyst facilitates the formation of a new carbon-carbon bond between the compound and the organoboron reagent . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the synthesis of more complex organic molecules .
Result of Action
The molecular and cellular effects of 5-Bromo-6-chloro-2-methylpyridin-3-amine’s action would depend on its specific use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic molecules .
Action Environment
The action, efficacy, and stability of 5-Bromo-6-chloro-2-methylpyridin-3-amine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .
properties
IUPAC Name |
5-bromo-6-chloro-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMIBLCBCOCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-2-methylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



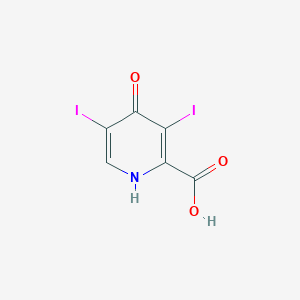

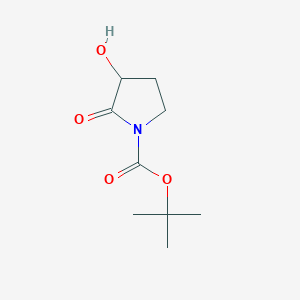
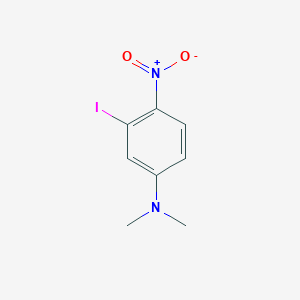

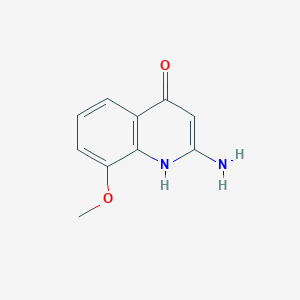
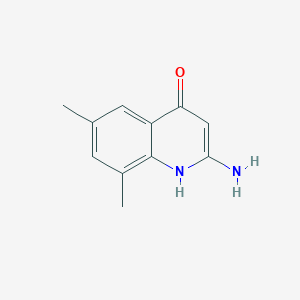

![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)



![6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid](/img/structure/B3331860.png)
